molecular formula C14H13NO4 B2810022 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid CAS No. 926207-23-0

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Cat. No.: B2810022
CAS No.: 926207-23-0
M. Wt: 259.261
InChI Key: HYCWVGFPFTZSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a biochemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC1=CC=CC(=C1OCC2=CC=CC=N2)C(=O)O . This notation represents the structure of the molecule in terms of its atoms and the bonds between them.

Scientific Research Applications

Coordination Polymers and Photophysical Properties

A study by Sivakumar et al. (2011) focused on aromatic carboxylic acids, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid (HL2), for creating lanthanide coordination compounds. These compounds showed promise in photophysical applications due to their interesting molecular arrays and efficient light harvesting chromophores. Notably, Tb(3+) complexes derived from HL2 exhibited bright green luminescence, suggesting potential in light-emitting applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Structural and Luminescent Characteristics

Research by Lin and Zhang (2012) involved the study of single crystals of 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. Their findings, through crystallographic analysis, highlighted the near-planar structure of the molecule and its ability to form hydrogen bonds, which is crucial in the development of novel molecular materials (Lin & Zhang, 2012).

Metal-Organic Frameworks (MOFs)

In the realm of MOFs, research by Xu et al. (2009) reported on the synthesis of novel 3D (3,8)-connected networks using 3,5-bis(pyridin-4-ylmethoxy)benzoic acid and other similar compounds. These networks were characterized for their luminescent properties and structural features, which are essential for applications in material science and catalysis (Xu, Zhao, Shao, Lan, Wang, Su, & Yan, 2009).

Ligand Binding in Cytochrome P450

A 2020 study by Podgorski et al. examined the binding modes of substituted benzoic acids, including 4-(pyridin-2-yl)benzoic acid, in cytochrome P450 enzymes. This research is significant for understanding drug metabolism and designing P450 inhibitors or activators (Podgorski, Harbort, Coleman, Stok, Yorke, Wong, Bruning, Bernhardt, De Voss, Harmer, & Bell, 2020).

Safety and Hazards

While specific safety and hazard information for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is not available, general safety measures for handling similar biochemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Properties

IUPAC Name

3-methoxy-2-(pyridin-2-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-7-4-6-11(14(16)17)13(12)19-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCWVGFPFTZSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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